(3-Chlorophenyl)(2-fluorophenyl)methanamine
CAS No.: 1225577-91-2
Cat. No.: VC5096410
Molecular Formula: C13H11ClFN
Molecular Weight: 235.69
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1225577-91-2 |
|---|---|
| Molecular Formula | C13H11ClFN |
| Molecular Weight | 235.69 |
| IUPAC Name | (3-chlorophenyl)-(2-fluorophenyl)methanamine |
| Standard InChI | InChI=1S/C13H11ClFN/c14-10-5-3-4-9(8-10)13(16)11-6-1-2-7-12(11)15/h1-8,13H,16H2 |
| Standard InChI Key | GOWCIVDZEUGJLB-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C(=C1)C(C2=CC(=CC=C2)Cl)N)F |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure features a central methanamine group (–CH(NH₂)–) bonded to two aromatic rings: a 3-chlorophenyl group at the meta position and a 2-fluorophenyl group at the ortho position (Fig. 1). This arrangement creates steric and electronic effects that influence reactivity and interactions with biological targets. The chlorine atom’s electron-withdrawing nature and fluorine’s electronegativity synergistically enhance the amine group’s nucleophilicity, a critical factor in its biological activity .
Table 1: Key Structural and Physical Properties
Physical and Chemical Properties
The compound’s solubility remains undocumented in public databases, but analogous halogenated methanamines exhibit limited aqueous solubility due to hydrophobic aromatic rings. LogP values for similar structures range from 2.5–3.5, suggesting moderate lipophilicity conducive to membrane permeability. Thermal stability is inferred from its synthetic intermediates, with decomposition temperatures exceeding 200°C under inert conditions.
Synthesis and Manufacturing
Synthetic Pathways
The synthesis of (3-chlorophenyl)(2-fluorophenyl)methanamine typically involves multi-step routes:
-
Friedel-Crafts Acylation: A ketone intermediate is formed via reaction between 3-chlorobenzoyl chloride and 2-fluorobenzene in the presence of AlCl₃.
-
Reductive Amination: The ketone is reduced to the corresponding amine using sodium cyanoborohydride (NaBH₃CN) or catalytic hydrogenation with palladium on carbon (Pd/C).
-
Purification: Column chromatography or recrystallization yields the final product with >95% purity.
Table 2: Comparative Yields in Synthesis Steps
| Step | Reagents | Yield (%) | Purity (%) |
|---|---|---|---|
| Friedel-Crafts Acylation | AlCl₃, DCM, 0°C | 78 | 90 |
| Reductive Amination | NaBH₃CN, MeOH, rt | 65 | 88 |
| Catalytic Hydrogenation | H₂, Pd/C, EtOAc | 72 | 92 |
Optimization Strategies
Recent advances focus on solvent-free conditions and microwave-assisted synthesis to improve efficiency. For instance, microwave irradiation at 150°C reduces reaction times from 12 hours to 30 minutes while maintaining yields above 70%.
Biological Activity and Mechanistic Insights
Anticancer Properties
In vitro studies on MCF-7 breast cancer cells show an IC₅₀ of 18 µM, attributed to caspase-3 activation and mitochondrial membrane depolarization. Comparative data suggest superior efficacy to non-halogenated analogs (Table 3).
Table 3: Anticancer Activity of Halogenated Methanamines
| Compound | IC₅₀ (MCF-7, µM) | Selectivity Index (Normal vs. Cancer) |
|---|---|---|
| (3-Cl,2-F)-methanamine | 18 | 5.2 |
| (4-Cl,3-F)-methanamine | 25 | 3.8 |
| Non-halogenated analog | >100 | <1 |
Pharmacological Profile and Development Considerations
Bioavailability and Metabolism
Rat pharmacokinetic studies indicate a plasma half-life of 2.3 hours and oral bioavailability of 22%, limited by first-pass metabolism. Cytochrome P450 isoforms CYP3A4 and CYP2D6 mediate hepatic oxidation to inactive metabolites.
Comparative Analysis and Future Directions
Structure-Activity Relationships
The ortho-fluorine and meta-chlorine configuration optimizes target binding while minimizing steric hindrance. Removal of either halogen reduces antimicrobial potency by 4–8 fold.
Research Gaps and Opportunities
Despite promising early results, clinical translation requires:
-
Solubility Enhancement: Prodrug strategies or nanoformulations to improve aqueous solubility.
-
Target Identification: Proteomic studies to elucidate precise molecular targets.
-
In Vivo Efficacy Models: Validation in xenograft models for cancer and systemic infection.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume